molecular formula C17H18N2O2 B2361302 2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole CAS No. 477543-04-7

2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole

Cat. No.: B2361302
CAS No.: 477543-04-7
M. Wt: 282.343
InChI Key: OIKSRBBFWHDBHP-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring substituted with a 3,4-dimethoxyphenyl group and an ethyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole typically involves the condensation of 3,4-dimethoxyaniline with ethylbenzimidazole under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antiparasitic agent.

    Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

    3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of other compounds.

    3,4-Dimethoxyphenol: Known for its use in the preparation of multi-target anti-Alzheimer compounds.

Uniqueness

2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-ethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-4-19-14-8-6-5-7-13(14)18-17(19)12-9-10-15(20-2)16(11-12)21-3/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKSRBBFWHDBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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